3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid
Description
3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid is a heterocyclic compound featuring a pyrazole core substituted with a 4-nitrophenyl group at the 3-position and an acetic acid moiety at the 1-position. This structure combines electron-withdrawing (nitro group) and hydrophilic (carboxylic acid) functionalities, making it a versatile intermediate in medicinal chemistry and materials science. Its CAS registry number is 959582-09-3, and it is commercially available with a purity of ≥95% . The compound’s synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications, as seen in analogous pyrazole derivatives .
Properties
IUPAC Name |
2-[3-(4-nitrophenyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)7-13-6-5-10(12-13)8-1-3-9(4-2-8)14(17)18/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCBOUXODIHCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260976 | |
| Record name | 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959582-09-3 | |
| Record name | 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959582-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Nitration of Phenyl Group: The phenyl group can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Coupling Reaction: The nitrated phenyl group is then coupled with the pyrazole ring through a suitable linker, such as an acetic acid moiety, using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.
Esterification: The carboxylic acid group can be esterified with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Esterification: Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) as a catalyst with an alcohol.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-1H-pyrazole-1-acetic acid.
Substitution: 3-(4-Halophenyl)-1H-pyrazole-1-acetic acid or 3-(4-Alkylphenyl)-1H-pyrazole-1-acetic acid.
Esterification: this compound esters.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives, including 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid, exhibit significant antimicrobial properties. Various studies have evaluated their effectiveness against a range of bacterial strains:
- Testing Method : Agar well-diffusion method.
- Test Organisms : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.
The compound has shown varying degrees of activity, often influenced by the presence of different substituents on the pyrazole ring. For instance, derivatives with electron-withdrawing groups generally exhibited enhanced antibacterial activity compared to their counterparts .
Anti-inflammatory Properties
In addition to antimicrobial effects, pyrazole derivatives have been recognized for their anti-inflammatory activities. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. Compounds similar to this compound have been studied for their potential to alleviate pain and reduce inflammation in various models .
Case Studies and Research Findings
Applications in Drug Development
The versatility of this compound extends to its potential applications in drug development. Its structural framework allows for modifications that can lead to novel therapeutic agents targeting various diseases, including:
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase (COX) enzymes to reduce inflammation.
Biological Studies: It may interact with specific proteins or nucleic acids, altering their function or activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid, highlighting differences in substituents, physical properties, and applications:
Structural and Functional Comparisons
Electron-Withdrawing Groups :
- The nitro group in this compound enhances electrophilicity, facilitating nucleophilic substitutions. In contrast, chloro substituents (e.g., 3-(4-chlorophenyl)-1H-pyrazole-1-acetic acid) provide milder electronic effects but improve lipophilicity .
- Azido derivatives (e.g., 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole) enable bioorthogonal reactions, a feature absent in the acetic acid analog .
Solubility and Reactivity :
- The acetic acid group enhances water solubility, making the compound suitable for aqueous-phase reactions. Esters or nitriles (e.g., ethyl 3-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxylate) exhibit higher organic solubility .
- Fluorinated analogs (e.g., 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole-1-acetic acid) may show improved metabolic stability in drug design .
Biological Activity: Pyrazole-triazolopyrimidine hybrids (e.g., compound 16a) demonstrate potent anticancer activity due to planar aromatic systems, whereas the acetic acid derivative’s bioactivity remains underexplored . Amino-substituted pyrazoles (e.g., 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile) exhibit antifungal properties, suggesting that functional group tuning can redirect biological outcomes .
Synthetic Accessibility :
- The target compound is synthesized via shorter routes compared to complex hybrids like triazolopyrimidines, which require multi-step cyclizations .
- Azido derivatives necessitate hazardous reagents (e.g., azido(trimethyl)silane), complicating scale-up compared to the straightforward carboxylation used for acetic acid analogs .
Data Table: Comparative Spectral Data
Research Implications and Gaps
- Pharmacological Potential: The acetic acid moiety in this compound remains underexplored for bioactivity. Structural analogs with anti-inflammatory (e.g., 3,5-diphenylpyrazoles ) or antimicrobial (e.g., thiazole hybrids ) properties suggest promising avenues for functionalization.
- Materials Science : The nitro group’s electron-deficient nature could aid in designing conductive polymers or coordination complexes, as seen in related nitrophenyl-pyrazole metal-organic frameworks .
- Synthetic Challenges : Scalable synthesis of high-purity batches requires optimization, particularly in minimizing byproducts during carboxylation steps .
Biological Activity
3-(4-Nitrophenyl)-1H-pyrazole-1-acetic acid (CAS No. 959582-09-3) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by research findings and data tables.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a nitrophenyl group and an acetic acid moiety, which contributes to its biological activity. The synthesis typically involves the reaction of 4-nitroacetophenone with hydrazine derivatives, followed by acylation to introduce the acetic acid functionality.
Biological Activity
The biological activities of this compound have been extensively studied, revealing its potential in various fields:
1. Antimicrobial Activity
Research indicates that compounds in the pyrazole family exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives displayed up to 85% inhibition of TNF-α at concentrations of 10 µM .
3. Anticancer Potential
This compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines, including breast and liver cancer cells. Studies reported that compounds with similar structures exhibited IC50 values in the low micromolar range against these cell types .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific molecular targets, including enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. Its ability to bind to these targets may lead to downstream effects such as apoptosis in cancer cells or reduced inflammatory responses .
Table 1: Biological Activities of this compound
Case Studies
Several studies highlight the compound's potential:
- Study on Anti-inflammatory Effects : A recent study evaluated various pyrazole derivatives, including this compound, for their ability to inhibit TNF-α and IL-6 production in vitro. The results indicated significant anti-inflammatory activity comparable to established drugs like dexamethasone .
- Anticancer Evaluation : A series of pyrazole derivatives were tested against multiple cancer cell lines, demonstrating promising results for this compound in inhibiting cell growth through apoptosis induction mechanisms .
Q & A
Q. What role does the pyrazole-acetic acid moiety play in pharmacological applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
